molecular formula C18H21N5O2 B587599 Alogliptin-d3 CAS No. 1133421-35-8

Alogliptin-d3

Katalognummer B587599
CAS-Nummer: 1133421-35-8
Molekulargewicht: 342.417
InChI-Schlüssel: ZSBOMTDTBDDKMP-DDOHFVCQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alogliptin is an oral antidiabetic medication that inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). It is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus .


Synthesis Analysis

Alogliptin is prepared as a benzoate salt and exists predominantly as the R-enantiomer . An efficient asymmetric process for the synthesis of alogliptin has been reported .


Molecular Structure Analysis

Alogliptin is a selective, orally-bioavailable inhibitor of enzymatic activity of DPP-4 . It has a molecular formula of C18H21N5O2 .


Chemical Reactions Analysis

Alogliptin inhibits DPP-4, which normally degrades the incretins glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1). The inhibition of DPP-4 increases the amount of active plasma incretins which helps with glycemic control .


Physical And Chemical Properties Analysis

Alogliptin has a molecular weight of 339.39 . Its physicochemical characteristics were evaluated by differential scanning calorimetry (DSC), thermogravimetry (TG), and scanning electron microscopy equipped with energy-dispersive X-ray spectrometer (SEM/EDS) .

Wissenschaftliche Forschungsanwendungen

  • DPP-4 Inhibition for Diabetes Treatment : Alogliptin functions by inhibiting DPP-4, enhancing the incretin hormones GLP-1 and GIP, which regulate glucose homeostasis. This mechanism is effective in reducing blood glucose levels in T2DM patients. Clinical trials have demonstrated its efficacy and safety both as monotherapy and in combination with other antidiabetic agents (Feng et al., 2007), (Pratley, 2009).

  • Impact on Pancreatic β-Cell Function : Studies show that alogliptin improves β-cell function and pancreas islet function, indicating its potential in preserving pancreatic health in diabetic patients (Zhang et al., 2011).

  • Pharmacokinetics and Tolerability : Alogliptin has a favorable pharmacokinetic profile suitable for once-daily dosing, is well-tolerated, and exhibits minimal side effects. Its pharmacodynamics involve sustained reduction of plasma DPP-4 activity, contributing to its therapeutic efficacy (Christopher & Karim, 2009).

  • Cardiovascular and Renal Safety Profile : Alogliptin is associated with a low risk of hypoglycemia, weight gain, and gastrointestinal adverse events, making it suitable for long-term treatment. It's particularly well-tolerated in patients with renal or hepatic impairment and those at high cardiovascular risk (Kaku et al., 2019).

  • Applications in Combination Therapies : When combined with other antidiabetic agents such as metformin, pioglitazone, and insulin, alogliptin has shown significant reductions in HbA1c levels, indicating its versatility in diabetes management (Andukuri et al., 2009).

Eigenschaften

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxo-3-(trideuteriomethyl)pyrimidin-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/t15-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBOMTDTBDDKMP-DDOHFVCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746977
Record name 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-(~2~H_3_)methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alogliptin-d3

CAS RN

1133421-35-8
Record name 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-(~2~H_3_)methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
4
Citations
KM Kelani, MR Rezk, OM Badran… - … of Chromatography B, 2019 - Elsevier
A novel, high throughput and sensitive LC-MS/MS assay method was developed and fully validated for quantitative determination of pioglitazone, its hydroxyl metabolite and alogliptin …
Number of citations: 15 www.sciencedirect.com
Y Ravi, BB Rajkamall - Journal of Applied Pharmaceutical Science, 2019 - japsonline.com
… The samples were prepared by mixing 50 µl of alogliptin D3 (50 ng/ml) and 100 µl buffer (0.05 M NaOH, pH: 4) to 250 µl of plasma. The drug was extracted by employing LLE method …
Number of citations: 4 japsonline.com
M Vijayalakshmi - 2017 - repository-tnmgrmu.ac.in
… Alogliptin D3 and miglitol were used as IS. Chromatography conditions included an … The retention time of alogliptin, voglibose, alogliptin D3 and miglitol occurred at 1.03, 0.8, 0.8 and …
Number of citations: 3 repository-tnmgrmu.ac.in
G Hemavathi, SM Hipparagi - J Anal Bioanal Tech, 2017
Number of citations: 6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.